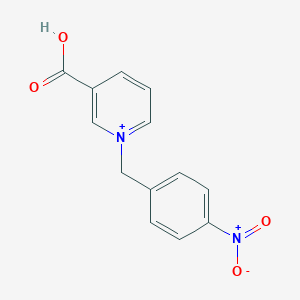

3-carboxy-1-(4-nitrobenzyl)pyridinium

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)11-2-1-7-14(9-11)8-10-3-5-12(6-4-10)15(18)19/h1-7,9H,8H2/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFXBPPXPFDILU-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2O4+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Carboxy 1 4 Nitrobenzyl Pyridinium and Analogous Structural Frameworks

Quaternization Reactions: Classical and Modern Approaches

Quaternization of the pyridine (B92270) nitrogen is the most fundamental approach to synthesizing pyridinium (B92312) salts. This involves the formation of a new bond between the nitrogen atom and a carbon atom of an alkyl or aryl group, transforming the neutral pyridine into a cationic pyridinium species.

The Menschutkin reaction, first described by Nikolai Menschutkin in 1890, is the classic method for the synthesis of quaternary ammonium (B1175870) salts from tertiary amines and alkyl halides. wikipedia.org This SN2 nucleophilic substitution reaction is directly applicable to the N-alkylation and N-benzylation of pyridine and its derivatives to form pyridinium salts. wikipedia.orgwikipedia.org

The reaction involves the attack of the nucleophilic nitrogen atom of the pyridine ring on the electrophilic carbon of an alkyl or benzyl (B1604629) halide. For the specific synthesis of 3-carboxy-1-(4-nitrobenzyl)pyridinium, the reaction would involve nicotinic acid (3-carboxypyridine) and a 4-nitrobenzyl halide. The general mechanism is the formation of a C-N bond, with the halide ion becoming the counter-ion to the positively charged pyridinium cation.

Several factors influence the rate and efficiency of the Menschutkin reaction:

Alkyl/Benzyl Halide Reactivity : The reactivity of the halide follows the order I > Br > Cl, typical for SN2 reactions. Benzylic halides, such as 4-nitrobenzyl bromide, are excellent reactants due to the stabilization of the transition state. wikipedia.orgnih.gov The presence of an electron-withdrawing nitro group on the benzyl ring can further enhance its reactivity.

Solvent : Polar aprotic solvents like acetonitrile, acetone, or DMF are commonly used to facilitate the reaction. wikipedia.orgnih.gov

Steric Hindrance : Steric hindrance around the nitrogen atom can significantly slow down the reaction rate. wikipedia.org For 3-substituted pyridines like nicotinic acid, the substituent has a moderate electronic effect but minimal steric impact on the nitrogen atom. acs.org

Table 1: General Conditions for the Menschutkin Reaction

| Parameter | Condition/Reagent | Rationale |

|---|---|---|

| Pyridine Substrate | 3-Carboxypyridine (Nicotinic Acid) | The nucleophile providing the pyridine ring. |

| Alkylating Agent | 4-Nitrobenzyl bromide or chloride | The electrophile; bromide is typically more reactive than chloride. wikipedia.org |

| Solvent | Acetonitrile, DMF, Acetone | Polar aprotic solvents are generally preferred to solvate the forming ions. nih.gov |

| Temperature | Room temperature to reflux | Heating is often employed to increase the reaction rate. nih.gov |

| Reaction Time | Several hours to days | Dependent on the reactivity of substrates and reaction temperature. wikipedia.orgnih.gov |

While not the direct route to N-benzylated pyridiniums, electrophilic amination represents a key strategy for the N-functionalization of pyridines, leading to N-aminopyridinium salts. nih.gov These salts are valuable synthetic intermediates. bohrium.com The process involves the reaction of a pyridine derivative with an electrophilic aminating reagent, which acts as a source of an "NH2+" equivalent. nih.gov

Common electrophilic aminating reagents include hydroxylamine-O-sulfonic acid (HOSA) and O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov The reaction proceeds by the nucleophilic attack of the pyridine nitrogen on the electrophilic nitrogen of the aminating agent. The resulting N-aminopyridinium salts can be further modified. This method is particularly useful for creating a nitrogen-substituent on the pyridine ring, expanding the diversity of accessible pyridinium frameworks. nih.gov

Table 2: Common Electrophilic Aminating Reagents for Pyridines

| Reagent | Abbreviation | Typical Use | Reference |

|---|---|---|---|

| Hydroxylamine-O-sulfonic acid | HOSA | General N-amination of various pyridine derivatives. | nih.gov |

| O-(2,4-dinitrophenyl)hydroxylamine | DPH | Efficient synthesis of a family of N-aminopyridinium salts. | nih.gov |

| O-tosylhydroxylamine | H2NOTs | Used for N-amination, including on solid supports like MOFs. | nih.gov |

Advanced and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for constructing pyridinium salts, moving beyond classical approaches.

Oxidative C-H functionalization has emerged as a powerful strategy for forming C-N bonds, enabling the synthesis of pyridinium salts directly from C-H bonds of arenes. temple.edutemple.edu This approach avoids the need for pre-functionalized starting materials, such as aryl halides or boronic acids, thus improving atom economy. chemrxiv.org One common method involves the use of hypervalent iodine reagents to oxidize electron-rich arenes into electrophilic radical cations. These reactive intermediates can then be trapped by a nucleophile, such as pyridine, to form N-aryl pyridinium salts. temple.edu While often applied to N-arylation, the principles can be extended. This method represents a mild and often more cost-effective alternative to traditional cross-coupling and oxidation techniques. temple.edu The ability to functionalize complex molecules at a late stage is a significant advantage of this strategy. rsc.orgnih.gov

Electrochemical synthesis offers a unique and sustainable platform for generating pyridinium salts. temple.edu By using electricity as a "traceless" reagent, electrochemical methods can generate highly reactive intermediates under mild conditions, often avoiding the need for harsh chemical oxidants or reductants. temple.eduresearchgate.net For pyridinium salt synthesis, anodic oxidation can be used to generate radical cations from electron-rich aromatic compounds, which are then subject to nucleophilic attack by pyridine. chemrxiv.orgresearchgate.net This electrooxidative C-H functionalization has been successfully applied to the synthesis of N-benzyl collidinium salts, demonstrating its utility for forming C-N bonds. temple.educhemrxiv.org The scope of accessible pyridinium salts can be broadened significantly with electrochemistry, enabling reactions that are challenging with conventional chemical methods. temple.eduacs.org

Table 3: Overview of Advanced Synthetic Strategies

| Strategy | Principle | Advantages |

|---|---|---|

| Oxidative C-H Functionalization | Direct conversion of a C-H bond to a C-N bond using an oxidant (e.g., hypervalent iodine). temple.edu | High atom economy, avoids pre-functionalization, mild conditions. temple.educhemrxiv.org |

| Electrochemical Synthesis | Use of electrical current to generate reactive intermediates for C-N bond formation. temple.edu | Avoids chemical oxidants, high functional group tolerance, unprecedented reactivity. temple.eduresearchgate.net |

The principles of green chemistry are increasingly being applied to the synthesis of pyridinium salts to minimize environmental impact. biosynce.com Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and solvent-free approaches. researchgate.netnih.gov

Microwave-assisted synthesis has proven to be a valuable tool in green chemistry for quaternization reactions. researchgate.net Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.net Another green approach is the use of alternative solvents, such as water, ethanol, or ionic liquids, to replace volatile and toxic organic solvents. biosynce.comnih.gov Solvent-free, solid-supported reactions, for instance using silica (B1680970) as a support, offer a clean and efficient method for N-alkylation, often resulting in higher yields and easier product isolation. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Quaternization of Pyridines

| Method | Typical Reaction Time | Energy Input | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Sustained heating (oil bath, etc.) | Often moderate to good | nih.govresearchgate.net |

| Microwave Irradiation | Minutes | Short bursts of high-energy irradiation | Often improved | researchgate.netnih.gov |

Ring-Forming Condensation Reactions

Ring-forming condensation reactions represent a powerful method for the de novo synthesis of the pyridinium core. One of the most prominent examples of this approach involves the use of pyrylium (B1242799) salts as precursors.

The reaction of pyrylium salts with primary amines is a well-established and versatile method for synthesizing a wide array of N-substituted pyridinium salts. researchgate.netorientjchem.org Pyrylium salts are highly reactive heterocyclic compounds that readily undergo nucleophilic attack. orientjchem.org The positively charged oxygen heteroatom in the pyrylium ring makes the alpha-positions susceptible to attack by nucleophiles like amines.

The general mechanism involves the initial attack of the primary amine on the pyrylium salt, leading to the opening of the pyran ring. Subsequent cyclization via condensation and elimination of a water molecule results in the formation of the stable aromatic pyridinium ring. nih.gov This transformation, often referred to as the Balaban-Nenitzescu-Praill reaction, is a cornerstone in pyridine and pyridinium salt chemistry. orientjchem.org

This synthetic strategy is broadly applicable, allowing for the introduction of diverse substituents on the nitrogen atom of the resulting pyridinium salt by simply varying the primary amine precursor. researchgate.netnih.gov For instance, the reaction of a suitably substituted pyrylium salt with 4-nitrobenzylamine (B181301) would be a viable, though not explicitly documented, pathway to synthesize compounds with the 1-(4-nitrobenzyl)pyridinium framework. The reaction of pyrylium salts with hydrazines can also be employed to produce N-amino pyridinium salts. nih.gov

| Precursor 1 | Precursor 2 | Product Type | Reference(s) |

| Pyrylium Salt | Primary Amine | N-Alkyl/Aryl Pyridinium Salt | researchgate.netnih.gov |

| Pyrylium Salt | Hydrazine | N-Amino Pyridinium Salt | nih.gov |

Derivatization of Pyridinecarboxylic Acids for Pyridinium Carboxylate Synthesis

An alternative and more direct route to pyridinium carboxylates involves the derivatization of commercially available or synthetically prepared pyridinecarboxylic acids. rsc.orgrsc.org Pyridinecarboxylic acids, such as nicotinic acid (pyridine-3-carboxylic acid), possess a basic pyridine nitrogen atom that is susceptible to electrophilic attack, including alkylation. rsc.orgnih.gov

The synthesis of this compound can be envisioned through the direct N-alkylation of nicotinic acid. This reaction, a form of quaternization, would involve treating nicotinic acid with a reactive benzyl halide, such as 4-nitrobenzyl bromide. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-nitrobenzyl bromide. This results in the formation of a new carbon-nitrogen bond and the generation of the pyridinium cation, with the bromide ion as the counter-ion.

The presence of the carboxylic acid group on the pyridine ring can influence the reactivity of the nitrogen atom, but the fundamental nucleophilic character of the pyridine nitrogen remains, allowing for such derivatization. rsc.orgnih.gov This approach is advantageous as it utilizes readily accessible starting materials and follows a straightforward synthetic path. Research has shown the successful synthesis of various pyridinium compounds through the modification of pyridinecarboxylic acid isomers. rsc.orgrsc.org

| Pyridine Precursor | Reagent | Reaction Type | Product Class | Reference(s) |

| Nicotinic Acid (Pyridine-3-carboxylic acid) | 4-Nitrobenzyl Bromide | N-Alkylation (Quaternization) | Pyridinium Carboxylate | rsc.orgnih.gov |

| Pyridinecarboxylic acid isomers | Squaric acid | Co-crystallization / Proton Transfer | Pyridinium carboxylate complexes | rsc.orgrsc.org |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-carboxy-1-(4-nitrobenzyl)pyridinium, distinct signals would be expected for the protons on the pyridinium (B92312) ring, the benzylic methylene (B1212753) group, and the nitro-substituted benzene (B151609) ring.

Pyridinium Protons: The formation of the pyridinium salt significantly deshields the ring protons, shifting their signals downfield compared to pyridine (B92270). The proton at the C2 position, adjacent to the positively charged nitrogen and the C3-carboxy group, would be the most downfield, likely appearing as a singlet or a narrow doublet above 9.0 ppm. The protons at C4, C5, and C6 would also appear in the downfield region, typically between 8.0 and 9.0 ppm, with coupling patterns (doublets, triplets, or doublet of doublets) dictated by their relationships to each other stackexchange.com.

4-Nitrobenzyl Protons: The electron-withdrawing nature of the nitro group would cause the protons on its attached benzene ring to appear as two distinct doublets, characteristic of a para-substituted system. The two protons ortho to the nitro group would be further downfield than the two protons meta to it. The benzylic methylene protons (-CH₂-) would appear as a singlet, typically in the range of 5.5-6.0 ppm, shifted downfield due to the adjacent positively charged pyridinium nitrogen.

¹H NMR Spectral Data Predictions

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridinium H-2 | > 9.0 | s or d |

| Pyridinium H-6 | 8.5 - 9.0 | d |

| Pyridinium H-4 | 8.0 - 8.5 | d or t |

| Pyridinium H-5 | 8.0 - 8.5 | t or dd |

| Nitrobenzyl Ar-H (ortho to NO₂) | ~8.3 | d |

| Nitrobenzyl Ar-H (meta to NO₂) | ~7.8 | d |

| Benzyl (B1604629) CH₂ | 5.5 - 6.0 | s |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Pyridinium Carbons: The carbons of the pyridinium ring would be found in the aromatic region (120-150 ppm), with the C2, C4, and C6 carbons being the most deshielded due to the influence of the quaternary nitrogen. The carbon of the carboxylic acid (C=O) would appear significantly downfield, typically in the 165-175 ppm range.

4-Nitrobenzyl Carbons: The benzylic carbon (-CH₂) would likely resonate around 60-65 ppm. The aromatic carbons of the nitrobenzyl group would appear between 120 and 150 ppm, with the carbon bearing the nitro group being the most deshielded in that system.

¹³C NMR Spectral Data Predictions

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl C=O | 165 - 175 |

| Pyridinium C2, C6 | 145 - 155 |

| Pyridinium C4 | 140 - 150 |

| Pyridinium C3, C5 | 125 - 135 |

| Nitrobenzyl C-NO₂ | ~148 |

| Nitrobenzyl C-H | 124 - 130 |

Advanced Two-Dimensional NMR Techniques (e.g., 2D NOESY)

Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine spatial relationships between protons. For this compound, a 2D NOESY experiment would be expected to show correlations between the benzylic methylene protons and the protons at the C2 and C6 positions of the pyridinium ring, confirming their proximity in space. Cross-peaks between adjacent protons on both the pyridinium and the nitrobenzene (B124822) rings would also be observed, helping to confirm their assignments.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, which is a salt (likely a bromide or chloride salt), electrospray ionization (ESI) would be the preferred method. The analysis would be performed in positive ion mode, detecting the cationic part of the molecule.

The expected molecular ion peak would correspond to the mass of the [C₁₃H₁₁N₂O₄]⁺ cation. The primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, which is the weakest bond. This would result in two major fragments: one corresponding to the 4-nitrobenzyl cation ([C₇H₆NO₂]⁺) and another representing the neutral nicotinic acid molecule (C₆H₅NO₂).

Predicted Mass Spectrometry Data

| Ion/Fragment | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 259.07 | Molecular Cation: [C₁₃H₁₁N₂O₄]⁺ |

| [M - C₇H₆NO₂]⁺ | 123.03 | Nicotinic Acid |

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations

FT-IR (Fourier Transform Infrared) and FT-Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.

Analysis of Characteristic Functional Group Vibrations

Carboxylic Acid Group: This group would exhibit a strong C=O stretching vibration, typically seen between 1700-1725 cm⁻¹ in the FT-IR spectrum researchgate.net. A broad O-H stretching band would also be expected from 2500-3300 cm⁻¹.

Nitro Group (-NO₂): The nitro group is characterized by two strong stretching vibrations in the FT-IR spectrum: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹ acs.org.

Aromatic Rings: C-H stretching vibrations for both the pyridinium and benzene rings would appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the rings would produce a series of bands in the 1400-1625 cm⁻¹ region researchgate.netresearchgate.net.

Pyridinium Ring: The formation of the pyridinium salt induces characteristic ring vibration bands that can be observed in both FT-IR and FT-Raman spectra.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxyl O-H | Stretch | 2500 - 3300 (broad) | FT-IR |

| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Carboxyl C=O | Stretch | 1700 - 1725 | FT-IR |

| Aromatic C=C/C=N | Ring Stretch | 1400 - 1625 | FT-IR, FT-Raman |

| Nitro N=O | Asymmetric Stretch | 1515 - 1560 | FT-IR |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a pivotal technique for elucidating the electronic structure of this compound and its interactions in solution.

Investigation of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is characterized by distinct absorption bands corresponding to various electronic transitions within the molecule. The pyridinium and nitrophenyl groups are the primary chromophores. The spectrum typically exhibits a strong absorption band in the range of 259–265 nm. This absorption is attributed to a π→π* electronic transition within the 4-nitrobenzyl moiety of the molecule.

Another significant absorption band is observed in the ultraviolet region, which is associated with the electronic transitions within the pyridinium ring. The presence of the carboxyl group and the nitro group can influence the energy of these transitions, leading to shifts in the absorption maxima compared to unsubstituted parent molecules.

| Compound | Solvent | Absorption Maximum (λmax) | Transition Type |

| This compound | Methanol | ~260 nm | π→π* |

This table is generated based on typical values for similar compounds and may not represent the exact experimental values for this compound.

Monitoring Charge-Transfer Bands in Complexes

The electron-accepting nature of the 1-(4-nitrobenzyl)pyridinium cation makes it a suitable candidate for forming charge-transfer (CT) complexes with various electron-donating molecules. The formation of these complexes can be readily monitored by the appearance of new, broad absorption bands in the visible region of the electronic spectrum, which are absent in the spectra of the individual donor or acceptor molecules.

When this compound interacts with an electron donor, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the pyridinium acceptor upon absorption of light. The energy of this transition, and thus the color of the solution, is highly dependent on the strength of the donor and acceptor, as well as the solvent polarity. For instance, interaction with aromatic hydrocarbon donors can lead to the appearance of new absorption bands at longer wavelengths, indicative of CT complex formation.

| Acceptor | Donor | Solvent | Charge-Transfer Band (λCT) |

| This compound | Aromatic Hydrocarbon | Dichloromethane | Visible Region |

This table illustrates the expected behavior of charge-transfer complex formation and is for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of this compound in the solid state, revealing precise details about its molecular conformation and intermolecular interactions.

Determination of Molecular Conformation and Dihedral Angles

The crystal structure of this compound reveals the spatial arrangement of its constituent parts. A key conformational feature is the dihedral angle between the plane of the pyridinium ring and the plane of the 4-nitrophenyl ring. This angle is a result of a balance between the steric hindrance of the ortho hydrogens and the electronic effects that would favor coplanarity for enhanced conjugation.

| Parameter | Value |

| Pyridinium Ring - Nitrophenyl Ring Dihedral Angle | Not available in search results |

| Carboxyl Group - Pyridinium Ring Torsion Angle | Not available in search results |

Specific dihedral angles for this compound are not available in the provided search results and would require direct access to crystallographic data.

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Interactions

The solid-state structure of this compound is significantly influenced by a network of intermolecular interactions, which dictate the formation of its supramolecular architecture. The presence of the carboxylic acid group makes it a potent hydrogen bond donor. This group can form strong hydrogen bonds with suitable acceptors, such as the nitro group of an adjacent molecule or a counter-ion if present.

A common and robust hydrogen bonding motif is the formation of a carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. In addition to these strong interactions, weaker C-H···O and C-H···π interactions involving the aromatic rings can also play a crucial role in stabilizing the crystal lattice. These directional interactions guide the molecules to pack in a specific, repeating pattern, leading to the formation of a well-ordered crystal. The nitro group, being a good hydrogen bond acceptor, is also expected to be involved in significant intermolecular contacts.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (Carboxyl) | O (Nitro/Carboxyl) | 2.5 - 2.8 |

| C-H···O Interaction | C-H (Aromatic) | O (Nitro/Carboxyl) | 3.0 - 3.5 |

| π-π Stacking | Pyridinium/Nitrophenyl Rings | Pyridinium/Nitrophenyl Rings | 3.3 - 3.8 |

This table presents typical ranges for intermolecular interactions and does not represent specific experimental data for the title compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

The foundation of a theoretical understanding of a molecule lies in the accurate calculation of its electronic structure and energy. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are instrumental in this regard.

Table 1: Hypothetical Optimized Geometry Parameters for 3-carboxy-1-(4-nitrobenzyl)pyridinium (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| C-N (pyridinium ring) | 1.35 Å |

| C-C (pyridinium ring) | 1.39 Å |

| C-C (benzene ring) | 1.40 Å |

| N-CH2 (benzyl) | 1.48 Å |

| C-NO2 | 1.47 Å |

| C-COOH | 1.50 Å |

| Dihedral Angle (Py-Bz) | ~80-90° |

Note: This table is illustrative and based on general values for similar compounds. Actual values would require specific calculations.

To achieve higher accuracy in energetic calculations, Møller-Plesset perturbation theory of the second order (MP2) is often employed. MP2 is an ab initio method that provides a more refined treatment of electron correlation compared to standard DFT functionals. This method is particularly useful for calculating single-point energies on a DFT-optimized geometry to obtain a more accurate electronic energy of the system. This refined energy is crucial for calculating properties like reaction enthalpies and activation barriers with greater confidence.

Detailed Analysis of Electronic Properties

Beyond the ground-state geometry and energy, computational studies provide a wealth of information about the electronic properties of a molecule, which are key to understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing nitro group and the positively charged pyridinium (B92312) ring are expected to lower the LUMO energy, making the compound a potential electron acceptor.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Definition | Hypothetical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 5.25 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.25 |

| Global Electrophilicity (ω) | χ² / (2η) | 6.13 |

Note: This table is illustrative. Actual values would depend on the specific level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It transforms the complex molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with the intuitive Lewis structure representation. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which arise from the donation of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. In this compound, significant delocalization is expected within the pyridinium and nitrobenzene (B124822) rings. NBO analysis can also provide information about the charge distribution by calculating the natural atomic charges on each atom.

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show a large positive potential around the pyridinium ring and the nitro group, indicating these are electrophilic sites. The regions around the oxygen atoms of the carboxyl and nitro groups would exhibit negative potential, highlighting them as nucleophilic sites.

Computational Simulation of Spectroscopic Signatures

Computational methods, particularly those based on Density Functional Theory (DFT), are routinely employed to predict the spectroscopic properties of molecules. These simulations provide valuable insights into the molecule's structure, bonding, and electronic transitions, aiding in the interpretation of experimental data.

Vibrational Spectra (IR and Raman):

The vibrational modes of this compound can be predicted through quantum chemical calculations. These calculations typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by a frequency calculation. The results yield a set of vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra. These computational approaches can be performed using hybrid quantum mechanical and molecular mechanical (QM/MM) methods, which are particularly useful for simulating spectra in different solvent environments. nih.gov

The predicted spectra for this compound would be characterized by specific vibrational modes associated with its functional groups. For instance, the carboxylic acid group would exhibit characteristic O-H and C=O stretching vibrations. The nitro group (NO₂) would show symmetric and asymmetric stretching modes. The pyridinium ring and the benzyl (B1604629) group would each have a series of C-H stretching, C-C stretching, and ring deformation modes.

Carboxylic Acid Group:

O-H stretch: Typically broad and found in the 2500-3300 cm⁻¹ region.

C=O stretch: A strong band expected around 1700-1750 cm⁻¹.

Nitro Group:

Asymmetric NO₂ stretch: Expected in the 1500-1560 cm⁻¹ range.

Symmetric NO₂ stretch: Expected in the 1335-1385 cm⁻¹ range.

Pyridinium and Benzene (B151609) Rings:

Aromatic C-H stretches: Typically appear above 3000 cm⁻¹.

Ring C-C stretching modes: A series of bands between 1400 and 1600 cm⁻¹.

The table below illustrates the kind of data that would be generated from such a computational study. Please note, these are representative values for similar functional groups and not calculated data for the specific title compound.

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) |

| Carboxylic Acid | O-H Stretch | ~3100 | Medium-Strong, Broad | Weak |

| C=O Stretch | ~1720 | Strong | Medium | |

| Nitro Group | Asymmetric Stretch | ~1540 | Strong | Strong |

| Symmetric Stretch | ~1350 | Strong | Medium | |

| Pyridinium/Benzene Rings | Aromatic C-H Stretch | ~3050 | Medium | Strong |

| Ring C-C Stretch | ~1600, ~1585, ~1450 | Medium-Strong | Medium-Strong |

This table is for illustrative purposes and does not represent experimentally verified or computationally derived data for this compound.

Electronic Absorption Spectra (UV-Vis):

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic pyridinium and nitrobenzyl systems.

The presence of the nitro group, a strong electron-withdrawing group, and the pyridinium cation are expected to significantly influence the electronic structure and, consequently, the absorption wavelengths. The interaction between the pyridinium and the nitrobenzyl moieties would likely result in charge-transfer bands in the spectrum. Computational studies on similar molecules, like pyridine (B92270), have shown that TD-DFT can accurately predict the energies of these transitions. cdnsciencepub.com The solvatochromic effects, which are shifts in the absorption maxima due to the polarity of the solvent, can also be modeled using computational methods like the Polarizable Continuum Model (PCM). researchgate.net

An illustrative table of predicted UV-Vis absorption data is provided below.

| Predicted Transition | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Contribution |

| π→π | ~260 | High | Nitrobenzyl group |

| π→π | ~280 | Medium | Pyridinium ring |

| n→π* | ~340 | Low | Nitro group |

| Charge Transfer | ~300-350 | Medium | Pyridinium to Nitrobenzyl |

This table is for illustrative purposes and does not represent experimentally verified or computationally derived data for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the characterization of intermediates, transition states, and the calculation of activation energy barriers. For this compound, computational studies could explore its synthesis, degradation, or its role in catalytic processes. researchgate.net

For example, the synthesis of this compound likely involves the N-alkylation of nicotinic acid (3-carboxypyridine) with 4-nitrobenzyl halide. A computational study could model this Sₙ2 reaction, calculating the energy profile along the reaction coordinate. This would involve locating the transition state structure and calculating the activation energy, providing insights into the reaction kinetics.

Furthermore, computational studies could investigate the reactivity of the compound. For instance, the decarboxylation of the carboxylic acid group or nucleophilic aromatic substitution on the nitro-substituted ring are potential reactions that could be modeled. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed understanding of the reaction thermodynamics and kinetics can be achieved.

A hypothetical reaction energy profile for a reaction involving this compound is illustrated in the table below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.4 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -20.1 |

This table is for illustrative purposes and does not represent experimentally verified or computationally derived data for this compound.

These computational approaches provide a molecular-level understanding of the factors governing the stability and reactivity of this compound, guiding further experimental work.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

The strategic placement of reactive functional groups on the pyridinium (B92312) scaffold of 3-carboxy-1-(4-nitrobenzyl)pyridinium makes it a valuable precursor in the synthesis of diverse and complex molecular architectures.

Pyridinium salts are well-established precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. nih.govresearchgate.netchalmers.se The reactivity of the pyridinium ring allows for its elaboration into other heterocyclic systems through ring-opening and recyclization strategies. acs.orgscispace.com For instance, the Zincke reaction, a classic transformation of pyridinium salts, involves the ring-opening of the pyridinium ring upon treatment with an amine to form a Zincke aldehyde, which can then be used to construct new heterocycles. acs.org In the context of this compound, the presence of the carboxylic acid at the 3-position could be exploited to direct or participate in subsequent cyclization reactions, potentially leading to novel and highly functionalized heterocyclic frameworks.

Furthermore, pyrylium (B1242799) salts, which are precursors to pyridinium salts, are known to react with various nucleophiles to generate a wide range of heterocyclic compounds, including pyridines, phosphinines, and thiopyrylium (B1249539) salts. researchgate.netresearchgate.net By extension, the pyridinium salt itself can serve as a synthon for further transformations. The general synthetic utility of pyridinium salts as precursors to other nitrogenous heterocycles is well-documented, highlighting the potential of this compound in this regard. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from Pyridinium Salt Precursors

| Precursor Type | Resulting Heterocycle(s) | Relevant Transformation(s) |

| N-Alkylpyridinium Salt | Substituted Pyridines, Dihydropyridines, Piperidines | Nucleophilic Addition, Reduction |

| Activated Pyridinium Salt | Indoles, Azaindoles | Zincke Ring-Opening/Recyclization |

| Pyridinium Ylide | 1,4-Oxathiins | [3+3] Annulation with Thiolates |

| N-Aminopyridinium Salt | Various N-Heterocycles | Radical Cycloadditions |

This table presents generalized transformations of pyridinium salts and their potential application to the specific compound is inferred.

The development of stereocontrolled synthetic methods is a cornerstone of modern organic chemistry, and pyridinium salts have emerged as valuable building blocks in this field. researchgate.netresearchgate.net The dearomatization of pyridinium salts provides a powerful strategy for the synthesis of chiral piperidines and other saturated nitrogen heterocycles, which are prevalent motifs in natural products and pharmaceuticals. researchgate.netnih.gov

The enantioselective addition of nucleophiles to pyridinium salts, often mediated by chiral catalysts, allows for the construction of highly enantioenriched products. rsc.org For example, chiral amine catalysts can facilitate the enantioselective α-alkylation of aldehydes with pyridinium salts derived from amino acids. rsc.orgchemrxiv.org While direct studies on this compound are limited, the general principles of asymmetric dearomatization could be applied. The carboxylic acid functionality could potentially act as an internal directing group or be modified to participate in stereoselective transformations. The synthesis of complex natural products often relies on the strategic use of such building blocks, and pyridinium salts have been employed in the total synthesis of molecules like cannabisativine (B1198922) and lepadin B. researchgate.net

Catalytic Applications in Chemical Transformations

The electronic nature of the pyridinium ring, enhanced by the electron-withdrawing nitrobenzyl group, suggests that this compound could find applications in various catalytic processes.

Pyridinium salts are known to be redox-active and can serve as precursors for radical species under photoredox conditions. rsc.orgrsc.orgacs.org Upon single-electron reduction, which can be initiated by visible light and a suitable photocatalyst, pyridinium salts can generate radicals that can participate in a variety of synthetic transformations. rsc.orgrsc.org The N-benzyl group of this compound could potentially be cleaved to generate a benzyl (B1604629) radical, which could then engage in C-C bond-forming reactions.

Recent advancements have demonstrated the synergistic combination of photoredox catalysis and nickel catalysis for cross-coupling reactions, although specific examples involving this exact pyridinium salt are not detailed. ibs.re.kracs.org Furthermore, pyridinium ylides, which can be generated from pyridinium salts, are known to participate in metal-catalyzed reactions, such as the copper-catalyzed [3+3] annulation with thiolates to form 1,4-oxathiin (B13834599) scaffolds. acs.org The general reactivity of pyridinium salts in photoredox and metal-catalyzed processes suggests a rich field of potential applications for this compound. nih.govnih.gov

Table 2: Examples of Photoredox and Metal-Catalyzed Reactions Involving Pyridinium Salt Derivatives

| Reaction Type | Catalyst System | Role of Pyridinium Salt |

| Site-Selective C-H Acylation | Ir(III) photocatalyst | Substrate/Radical Precursor |

| Deaminative Cross-Electrophile Coupling | Photoredox/Co-catalysis | Radical Precursor |

| [3+3] Annulation | Cu(I) Iodide | Precursor to Pyridinium Ylide |

| Reductive Transamination | Rhodium catalyst | Substrate for Asymmetric Reduction |

This table illustrates general catalytic applications of pyridinium salts; direct application of the title compound is inferred.

Chiral amine catalysis has become a powerful tool for the enantioselective synthesis of organic molecules. Pyridinium salts have been utilized as electrophiles in reactions catalyzed by chiral secondary amines, which proceed via the formation of a chiral enamine intermediate. rsc.orgchemrxiv.org These reactions often leverage the formation of a charge-transfer complex between the electron-rich enamine and the electron-deficient pyridinium salt, which is activated by visible light. rsc.orgchemrxiv.org

The enantioselective α-alkylation of aldehydes with pyridinium salts derived from amino acids is a notable example of this strategy. rsc.orgchemrxiv.org Given the electrophilic nature of the pyridinium ring in this compound, it is conceivable that it could serve as a suitable electrophile in such transformations. The development of catalytic enantioselective dearomatization reactions of pyridinium salts is an active area of research, with organocatalytic methods providing a valuable alternative to transition metal catalysis. nih.gov

Pyridinium salts, being ionic compounds, have the potential to act as phase-transfer catalysts (PTCs). researchgate.netwisdomlib.org PTCs facilitate the transfer of a reactant from one phase to another where the reaction occurs, thereby accelerating reaction rates between immiscible reactants. wisdomlib.org While quaternary ammonium (B1175870) and phosphonium (B103445) salts are the most common PTCs, pyridinium salts can also fulfill this role. wisdomlib.org

The structure of this compound, with its ionic pyridinium core and organic substituents, makes it a candidate for a phase-transfer catalyst. The lipophilicity of the benzyl group would enhance its solubility in organic phases, while the ionic nature ensures its interaction with an aqueous phase. The carboxylic acid group could also play a role in the catalytic cycle, potentially through hydrogen bonding or by modifying the catalyst's solubility properties. The use of PTCs is considered a green chemistry approach as it can reduce the need for organic solvents and enable reactions in aqueous media. wisdomlib.org

Advanced Materials and Polymer Science

The unique molecular architecture of this compound, featuring a pyridinium cation, a carboxylic acid group, and a photoactive nitrobenzyl moiety, positions it as a versatile building block in the realm of advanced materials and polymer science. Its potential extends from initiating polymerization reactions to forming ordered supramolecular structures and serving as a foundational component for functional materials like ionic liquids and electrochromic devices.

Development of Photoinitiator Systems for Polymerization and 3D Printing

While direct studies on this compound as a photoinitiator are not extensively documented, the inherent photochemical properties of its constituent parts, particularly the pyridinium and nitrobenzyl groups, suggest its potential in this field. Pyridinium salts, in general, are known to be redox-active and can act as precursors for generating radical species under light irradiation, a fundamental process in photoinitiated polymerization. documentsdelivered.comrsc.org The photochemical reactions of pyridinium salts can be triggered by light to produce active species capable of initiating polymerization. researchgate.netnih.govrsc.org

The presence of the 4-nitrobenzyl group is particularly noteworthy. Nitroaromatic compounds can participate in photoinduced electron transfer processes. acs.org The combination of a pyridinium cation with an electron-withdrawing nitrobenzyl group could facilitate the formation of an electron donor-acceptor (EDA) complex upon photoactivation, leading to the generation of radicals that can initiate polymerization. nih.gov This mechanism is leveraged in some advanced photopolymerization systems.

For applications in 3D printing, photoinitiators that respond to visible light are of great interest. rsc.org The development of novel photoinitiating systems often involves the design of molecules that can absorb light in the visible region and efficiently generate radicals. The donor-acceptor characteristics of this compound could be tuned to absorb light at specific wavelengths, making it a candidate for use in light-curable resins for stereolithography and other 3D printing technologies.

Integration into Supramolecular Assemblies for Controlled Interactions

The structure of this compound is exceptionally well-suited for the construction of supramolecular assemblies through a variety of non-covalent interactions. The carboxylic acid group is a strong hydrogen-bond donor, while the pyridinium ring and the nitro group can act as hydrogen-bond acceptors. Furthermore, the aromatic rings can participate in π-π stacking interactions.

A closely related compound, 4-(4-nitrobenzyl)pyridinium, has been co-crystallized with 3-carboxy-4-hydroxybenzenesulfonate, demonstrating the formation of a salt held together by strong N⁺—H⋯O(sulfonate) hydrogen bonds. In this structure, the cation-anion pairs further associate through duplex anion carboxylic acid O—H⋯O(sulfonate) hydrogen bonds, creating a centrosymmetric cyclic motif. acs.org The study of N-(4-carboxybenzyl)pyridinium bromide also reveals that instead of forming typical carboxylic acid dimers, the O-H group engages in a hydrogen bond with the bromide anion. nsf.gov These examples underscore the strong tendency of carboxylated pyridinium salts to form intricate hydrogen-bonded networks.

The interplay of these interactions allows for the rational design of crystal structures and the formation of higher-order assemblies. acs.org The specific geometry and directionality of the hydrogen bonds, influenced by the presence of the carboxyl and nitro groups, can be used to control the self-assembly process and the final architecture of the material.

Table 1: Crystallographic and Hydrogen Bond Data for a Related Pyridinium Salt

| Feature | Value |

| Compound | 4-(4-nitrobenzyl)pyridinium 3-carboxy-4-hydroxybenzenesulfonate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Benzene-Pyridine) | 82.7 (2)° |

| Key Hydrogen Bond | N⁺—H⋯O(sulfonate) |

| Supramolecular Motif | Centrosymmetric cyclic association [R²₂(16)] |

Data sourced from a study on a structurally similar compound. acs.org

Frameworks for Ionic Liquid Development (focus on chemical utility)

Pyridinium-based ionic liquids are a significant class of materials with applications ranging from solvents in synthesis to catalysts. rsc.orgtubitak.gov.trrsc.orgnih.govresearchgate.net The functional groups on the this compound cation provide a scaffold for creating task-specific ionic liquids. The carboxylic acid group can be deprotonated to form a zwitterionic species or can be used to modulate the acidity and polarity of the resulting ionic liquid. ionike.com

Research on benzyl/4-nitrobenzyl-substituted pyridinium bromides has demonstrated their efficacy as catalysts in organic reactions. For instance, 4-nitrobenzyl-substituted pyridinium bromide has shown excellent catalytic activity in the Mannich reaction for the synthesis of β-amino carbonyl compounds. acs.orgnih.gov The presence of the electron-withdrawing nitro group on the benzyl moiety enhances the catalytic performance compared to the unsubstituted benzyl analogue. nih.gov This suggests that an ionic liquid based on the this compound cation could serve as a recyclable, effective catalyst for various organic transformations.

The nitrile functionality has also been incorporated into pyridinium ionic liquids to improve catalyst retention in palladium-catalyzed cross-coupling reactions. nih.gov This highlights the principle of functionalizing the pyridinium cation to impart specific chemical utility. The combination of the carboxylic acid and nitrobenzyl groups in the target compound offers multiple points for modification to create ionic liquids with tailored properties for catalysis or as specialized reaction media. researchgate.net

Table 2: Catalytic Activity of a Related Nitrobenzyl Pyridinium Salt

| Reaction | Catalyst | Conditions | Yield |

| Mannich Reaction | 4-Nitrobenzyl-substituted pyridinium bromide (0.1082 mmol) | Solvent-free | High |

Based on findings for a structurally related pyridinium salt. acs.orgnih.gov

Components in Molecular Machines and Electrochromic Devices

The structural features of this compound also suggest its potential utility in the construction of molecular machines and electrochromic devices. Molecular switches, the fundamental components of molecular machines, often rely on reversible changes in molecular conformation or configuration in response to external stimuli such as light or changes in pH. nih.govnih.gov The nitrobenzyl group is a well-known photo-removable protecting group, and its cleavage is initiated by light. This photochemical reactivity could be harnessed to create a light-triggered molecular switch. Furthermore, the carboxylic acid provides a handle for pH-based switching mechanisms.

In the field of electrochromism, viologens (N,N'-disubstituted 4,4'-bipyridinium salts) are prominent materials due to their ability to undergo reversible color changes upon redox reactions. rsc.orgmdpi.comresearchgate.netrsc.org While not a viologen itself, this compound shares the core pyridinium structure that is central to these electrochromic properties. The redox potential and, consequently, the color of the reduced species can be tuned by the substituents on the pyridinium ring. rsc.org The electron-withdrawing nature of both the carboxyl and nitrobenzyl groups would influence the electronic properties of the pyridinium ring, potentially leading to interesting electrochromic behavior. The development of functionalized pyridinium salts is an active area of research for creating novel electrochromic materials with tailored properties. mdpi.com

Future Research Directions and Unaddressed Challenges

Discovery of Novel Synthetic Pathways to N-Substituted Pyridinium (B92312) Carboxylates

The synthesis of N-substituted pyridinium salts is a cornerstone of organic chemistry, yet the development of efficient, regioselective, and environmentally benign methods remains a critical challenge. researchgate.net The conventional synthesis of 3-carboxy-1-(4-nitrobenzyl)pyridinium would involve the N-alkylation of nicotinic acid (pyridine-3-carboxylic acid) with 4-nitrobenzyl halide. wikipedia.org While straightforward, this method can be limited by reaction times and the use of potentially hazardous solvents. nih.gov

Future research should focus on adapting modern synthetic strategies to overcome these limitations. For instance, photocatalysis and the use of electron donor-acceptor (EDA) complexes have emerged as powerful tools for C–N bond formation under mild conditions, enabling the synthesis of various phenol-pyridinium salts. nih.gov Exploring dual photocatalytic systems could provide a novel route to compounds like this compound. nih.gov

Furthermore, multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, present an attractive avenue. researchgate.netresearchgate.net Designing an MCR that incorporates a pyridine (B92270) precursor, a nitrobenzyl source, and a carboxylate equivalent could dramatically improve synthetic efficiency. Other advanced methods reported for related structures include the Kröhnke pyridine synthesis, palladium-catalyzed cross-coupling reactions, and microwave-assisted synthesis, which could be optimized for the target compound. wikipedia.orgresearchgate.netrsc.org

Table 1: Potential Novel Synthetic Methodologies

| Methodology | Description | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Photocatalysis (EDA Complexes) | Utilizes visible light to facilitate C-N cross-coupling between pyridines and other precursors. | Mild reaction conditions, high functional group tolerance, reduced waste. | nih.gov |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single operation to form a complex product. | High atom economy, operational simplicity, rapid access to diverse structures. | researchgate.net |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reactions. | Reduced reaction times, improved yields, enhanced reaction control. | researchgate.net |

| Mechanochemical Synthesis | Uses mechanical force (e.g., ball milling) to induce chemical reactions, often solvent-free. | Environmentally friendly (solvent-free), access to novel reactivity. | rsc.org |

Exploration of Undiscovered Reactivity Modes and Selectivity Control

The reactivity of pyridinium salts is rich and varied, encompassing electrophilic substitution, nucleophilic attack, and radical processes. wikipedia.orgnih.gov For this compound, the interplay between the electron-withdrawing nitro group and the carboxylate function offers fertile ground for discovering new reactivity. The N-substituent significantly influences the chemical behavior of the pyridinium ring, and functionalized N-pyridinium salts have recently been recognized as promising radical precursors under visible light irradiation. acs.org

A key challenge is achieving site-selective functionalization, as the pyridine ring has multiple potential reaction sites. acs.org Future work should investigate how the electronic nature of the 4-nitrobenzyl group can be harnessed to direct reactions to specific positions on the pyridine ring, potentially enabling nonclassical Minisci-type reactions under mild, acid-free conditions. acs.org The carboxylate group could act as an internal directing group or participate in decarboxylative coupling reactions. acs.org

Furthermore, the reactivity of the methylene (B1212753) bridge connecting the pyridinium and nitrobenzyl rings is an area for exploration. This position could be susceptible to activation, leading to novel coupling or condensation reactions. The development of enantioselective reactions using pyridinium salts is a significant frontier, and designing chiral catalysts that can control the stereochemistry of reactions involving this compound would be a major advance. acs.org

Advanced Computational Modeling for Predictive Material Design and Reaction Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. mdpi.comnih.gov For this compound, computational modeling can provide critical insights that guide experimental efforts. mdpi.com

Future research should employ DFT to model the molecule's electronic structure, including its frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. nih.gov This can predict the most likely sites for nucleophilic and electrophilic attack, aiding in the design of selective reactions. nih.gov Calculations of the energy landscape for rotation around the N-benzyl and C-carboxy bonds can reveal the most stable conformations and how they might influence reactivity, a technique successfully used for other N-substituted pyridinium salts. mdpi.comnih.gov

In the context of material design, computational simulations can predict how molecules of this compound might self-assemble in the solid state. This includes predicting hydrogen bonding patterns and π-π stacking interactions, which are crucial for designing materials with specific optical or electronic properties. mdpi.com For reaction optimization, quantum-chemical calculations can model transition states to elucidate reaction mechanisms and predict energy barriers, helping to identify the optimal conditions for desired transformations. nih.gov

Table 2: Applications of Computational Modeling

| Computational Method | Application Area | Predicted Properties/Outcomes | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity Prediction | Electron density, electrostatic potential maps, frontier orbitals (HOMO/LUMO), charge distribution. | nih.gov |

| DFT Energy Profile Calculation | Conformational Analysis | Rotational energy barriers, stable conformers, influence of structure on reactivity. | mdpi.comnih.gov |

| Quantum Chemistry (Transition State Theory) | Mechanism Elucidation | Reaction pathways, transition state structures, activation energies. | nih.gov |

| Molecular Dynamics (MD) Simulation | Material Design | Self-assembly behavior, crystal packing, intermolecular interactions (hydrogen bonding, π-stacking). | nih.gov |

Integration of this compound into Multi-component Systems for Enhanced Functionality

The functional groups present in this compound make it an ideal candidate for incorporation into more complex, multi-component systems. These systems can range from ionic liquids and co-crystals to advanced polymers and composites, where the pyridinium salt imparts specific functionalities.

An important research direction is the development of functional materials based on this salt. For example, poly(pyridinium salt)s are a class of conjugated polyelectrolytes known to exhibit interesting lyotropic liquid-crystalline and light-emitting properties. nih.gov Synthesizing polymers that incorporate the this compound moiety could lead to new materials for sensors, organic electronics, or antimicrobial applications. nih.gov The design of rigid copolymers incorporating pyridine units has been shown to enhance the performance of epoxy composites, a strategy that could be adapted for this compound.

The ability of the carboxylate and nitro groups to participate in strong intermolecular interactions, such as hydrogen bonding, opens the door to crystal engineering. By co-crystallizing this compound with other molecules, it may be possible to create supramolecular assemblies with tailored architectures and properties. The integration of pyridinium salts into dual catalytic systems, where they can act as both a reactant and a catalyst, is another promising area that leverages their unique electronic properties. nih.govacs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-carboxy-1-(4-nitrobenzyl)pyridinium?

- Answer: The compound is typically synthesized via refluxing stoichiometric amounts of precursors (e.g., substituted pyridines and nitrobenzyl derivatives) in a 50% ethanol-water solvent system. For example, analogous structures like 4-(4-nitrobenzyl)pyridinium salts are synthesized by heating precursors under reflux for 10 minutes, followed by concentration and crystallization .

- Key Reaction Conditions Table:

| Precursors | Solvent System | Temperature | Time | Purification Method |

|---|---|---|---|---|

| Pyridine derivatives | 50% EtOH-H₂O | Reflux | 10 min | Crystallization |

Q. How is the purity and structural integrity of this compound validated?

- Answer: Analytical techniques include reversed-phase HPLC (RP-HPLC) with UV-vis detection (e.g., λmax ≈ 260–475 nm) and LRMS (ESI+) for molecular weight confirmation. For crystallized products, single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths and angles .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer:

- UV-vis spectroscopy identifies electronic transitions (e.g., π→π* in aromatic/nitro groups).

- LRMS (ESI+) confirms molecular ion peaks (e.g., m/z 484.1 [M+H]+ for related pyridinium derivatives).

- FT-IR detects functional groups (carboxylic acid C=O stretch ≈ 1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported hydrogen-bonding patterns be resolved during crystallographic refinement?

- Answer: Discrepancies arise due to differences in hydrogen-atom placement (riding vs. refined models). Using SHELXL with high-resolution data allows refinement of H-atom positions via difference Fourier maps. Comparative analysis with Etter’s hydrogen-bonding graph sets (e.g., R₁²(4) motifs) helps validate interactions .

- Example: In 4-(4-nitrobenzyl)pyridinium salts, asymmetric N⁺–H⋯O hydrogen bonds form cyclic dimers. Discrepancies in bond lengths (e.g., 2.46 Å vs. 2.60 Å) are resolved by refining isotropic displacement parameters .

Q. What strategies optimize supramolecular interactions in this compound derivatives?

- Answer:

- Cation-π interactions: Introduce electron-deficient aromatic systems (e.g., nitro groups) to enhance π-acidity.

- Hydrogen-bonding networks: Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., 5-nitrosalicylic acid) to stabilize dimeric motifs .

- Weak interactions (S···S, CN···π): Use bulky counterions (e.g., nickelate complexes) to induce packing effects .

Q. What computational methods predict the reactivity of this compound in aqueous environments?

- Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Solvent models (e.g., COSMO-RS) simulate hydration effects on carboxy group acidity. For example, pyridinium salts with electron-withdrawing nitro groups show enhanced stability in acidic media .

Q. How do crystallization conditions impact polymorph formation?

- Answer: Solvent polarity and evaporation rate critically influence polymorphism. For instance, slow evaporation of ethanol-water mixtures yields block crystals (P1 space group), while rapid cooling may produce needle-like morphologies with altered packing .

- Case Study: Crystals of analogous nickelate complexes (triclinic P1, a = 7.61 Å) form via controlled evaporation, whereas high-concentration solutions yield twinned crystals requiring SHELXD for structure solution .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.